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Compound of Interest

Compound Name:
2,4-Dimethylphenyl 2-

ethoxybenzoate

Cat. No.: B310688 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,4-Dimethylphenyl 2-ethoxybenzoate, a compound of interest for researchers, scientists,

and professionals in the field of drug development. Due to the absence of publicly available

experimental spectra for this specific molecule, this document outlines the theoretically

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. The predictions are derived from the analysis of its constituent chemical moieties, 2,4-

dimethylphenol and 2-ethoxybenzoic acid, and established principles of spectroscopic

interpretation.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-Dimethylphenyl 2-
ethoxybenzoate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9-8.1 d 1H
Aromatic H (ortho to

C=O)

~7.4-7.6 t 1H
Aromatic H (para to

C=O)

~7.1-7.3 m 2H

Aromatic H (meta to

C=O and ortho to

ethoxy)

~7.0-7.2 m 3H
Aromatic H's (on

dimethylphenyl ring)

~4.2-4.4 q 2H -OCH₂CH₃

~2.3 s 3H Ar-CH₃ (para)

~2.2 s 3H Ar-CH₃ (ortho)

~1.4-1.6 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~165 C=O (ester)

~158 C-O (aromatic, ethoxy-substituted)

~148 C-O (aromatic, ester linkage)

~138
Quaternary C (dimethylphenyl, methyl-

substituted)

~133 Aromatic CH (para to C=O)

~131
Quaternary C (dimethylphenyl, methyl-

substituted)

~130 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~121 Aromatic CH

~120 Quaternary C (ipso to C=O)

~115 Aromatic CH (ortho to ethoxy)

~65 -OCH₂CH₃

~21 Ar-CH₃

~16 Ar-CH₃

~15 -OCH₂CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2850-2980 Medium Aliphatic C-H stretch

~1735-1750 Strong C=O stretch (ester)

~1600, ~1480 Medium-Strong Aromatic C=C bending

~1250-1300 Strong
Asymmetric C-O-C stretch

(ester)

~1100-1150 Strong
Symmetric C-O-C stretch

(ester)

Table 4: Predicted Mass Spectrometry (EI)
Fragmentation Data

m/z Proposed Fragment

270 [M]⁺ (Molecular Ion)

149 [C₉H₉O₂]⁺ (2-ethoxybenzoyl cation)

121 [C₈H₉O]⁺ (2,4-dimethylphenoxy cation)

121
[C₇H₅O₂]⁺ (from McLafferty rearrangement of 2-

ethoxybenzoyl)

105 [C₇H₅O]⁺ (benzoyl cation)

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethylphenyl 2-
ethoxybenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H

NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16

scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans are

typically used.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and

1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra.

IR Spectroscopy:

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

the solid sample directly onto the ATR crystal. For a solution, dissolve a small amount of the

compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g.,

NaCl or KBr).

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the pure

solvent should be recorded and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry:

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or

magnetic sector mass analyzer over a mass-to-charge (m/z) range of approximately 50-500.
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Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethylphenyl 2-
ethoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b310688#spectroscopic-data-for-2-4-dimethylphenyl-
2-ethoxybenzoate-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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